Lambertellol A

Description

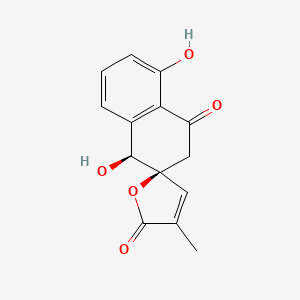

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12O5 |

|---|---|

Molecular Weight |

260.24 g/mol |

IUPAC Name |

(3S,4S)-4,8-dihydroxy-3'-methylspiro[2,4-dihydronaphthalene-3,5'-furan]-1,2'-dione |

InChI |

InChI=1S/C14H12O5/c1-7-5-14(19-13(7)18)6-10(16)11-8(12(14)17)3-2-4-9(11)15/h2-5,12,15,17H,6H2,1H3/t12-,14+/m0/s1 |

InChI Key |

WKHWQWGTSSQIRF-GXTWGEPZSA-N |

Isomeric SMILES |

CC1=C[C@]2(CC(=O)C3=C([C@@H]2O)C=CC=C3O)OC1=O |

Canonical SMILES |

CC1=CC2(CC(=O)C3=C(C2O)C=CC=C3O)OC1=O |

Synonyms |

lambertellol A |

Origin of Product |

United States |

Origin, Isolation, and Producing Organisms

Fungal Source Taxonomy and Phylogeny of Lambertella Species

The genus Lambertella belongs to the family Rutstroemiaceae within the order Helotiales of the Ascomycota. nii.ac.jpresearchgate.net Historically, the genus was primarily defined by two key morphological features: the presence of a substratal stroma (a dense structural tissue) and ascospores that become pigmented (brown) when mature. researchgate.netjst.go.jp However, phylogenetic analyses based on internal transcribed spacer (ITS), large subunit (LSU), and RPB2 gene regions have revealed that the genus, as traditionally defined, is polyphyletic (meaning it contains species descended from more than one ancestor). researchgate.netresearchgate.net

This has led to a re-evaluation of the genus, with Lambertella sensu stricto (in the strict sense) now defined as a well-supported monophyletic clade that includes the type species, L. corni-maris. jst.go.jpresearchgate.net A key distinguishing feature of this strict group is that their ascospores turn brown before being discharged from the ascus. researchgate.netresearchgate.net Many species previously in Lambertella, where spores pigment only after discharge, have now been excluded. researchgate.net Fungi in this genus are found worldwide in various ecosystems and play diverse ecological roles. nih.gov

Lambertella sp. 1346

Lambertella sp. 1346 is a specific strain noted in scientific literature as a producer of Lambertellol A and its congeners, Lambertellol B and the labile Lambertellol C. core.ac.ukresearchgate.net This strain has been a key subject in the study of the biosynthesis of these metabolites. core.ac.uk Phylogenetic analyses have sometimes placed Lambertella sp. 1 in a distinct position, separate from other rutstroemiaceous genera, suggesting it may represent a unique lineage. researchgate.netcore.ac.uk Research on this strain has been instrumental in elucidating the chemical structures and biosynthetic pathways of the lambertellols. core.ac.ukresearchgate.net

Lambertella corni-maris

Lambertella corni-maris is the type species for the genus Lambertella. researchgate.netwikipedia.org It is a small ascomycete fungus that can be found in deciduous fruit areas. wikipedia.org Morphologically, it forms apothecia (fruiting bodies) that are saucer-shaped to flat and can range from pale pink to dark brown. wikipedia.org Its ascospores are initially colorless and turn dark brown as they mature within the ascus. wikipedia.orgapsnet.org Phylogenetic studies have consistently placed L. corni-maris within a highly supported clade that defines Lambertella in the strict sense. researchgate.netapsnet.org This species is known to cause a postharvest fruit rot on apples and is also a mycoparasite, notably on Monilinia species. researchgate.netwikipedia.org

Table 1: Taxonomic Classification of Lambertella corni-maris

| Rank | Taxon |

|---|---|

| Kingdom | Fungi |

| Division | Ascomycota |

| Class | Leotiomycetes |

| Order | Helotiales |

| Family | Rutstroemiaceae |

| Genus | Lambertella |

| Species | L. corni-maris |

Data sourced from: wikipedia.org

Associated Mycological Contexts

The species of Lambertella are often saprophytic, living on decaying plant matter like leaves and fruits. researchgate.netresearchgate.net However, a significant ecological role for some species, including L. corni-maris and Lambertella sp. 1346, is mycoparasitism. core.ac.ukwikipedia.org They are known to be antagonists of other fungi, particularly Monilinia species such as Monilinia fructigena, which causes brown rot in fruit. core.ac.ukwikipedia.org L. corni-maris can act as a pathogen on apples but can also replace Monilinia species on the fruit. wikipedia.orgapsnet.org The production of metabolites like the lambertellols is believed to be a key mechanism in this antagonistic and parasitic interaction. core.ac.ukresearchgate.net Studies have shown that the production of these antibiotic compounds by L. corni-maris is stimulated under the acidic conditions created by its host fungus, M. fructigena, suggesting the acidic environment acts as a chemical cue, or kairomone. researchgate.net

Fermentation and Cultivation Strategies for Metabolite Production

The production of this compound and related metabolites is achieved through the cultivation of the producing fungus in a liquid fermentation process. core.ac.uk Optimizing fermentation conditions is crucial for maximizing the yield of these secondary metabolites. For Lambertella species, the composition of the culture medium, particularly the carbon and nitrogen sources, pH, and temperature, significantly influences growth and metabolite production. wikipedia.org

For instance, the optimal growth for L. corni-maris occurs at a pH of 4.4 and a temperature of 20°C, with glucose and peptone being favorable carbon and nitrogen sources. wikipedia.org A key strategy to enhance the production of lambertellols involves manipulating the pH of the culture. Studies have shown that L. corni-maris produces substantial amounts of these antibiotics under acidic conditions, which mimics the environment created by its fungal host, Monilinia fructigena. researchgate.net When cultured on a standard potato-sucrose medium without added acids, the production of these compounds is minimal. researchgate.net

Fed-batch fermentation is a common strategy employed to increase the concentration of microbial biomass and desired metabolites. nih.govexcaliburh2020.eu This technique involves the controlled feeding of nutrients during the cultivation process, which can prevent substrate inhibition and extend the production phase, leading to higher yields than conventional batch cultivation. nih.govexcaliburh2020.eu

Table 2: Cultivation Parameters for Lambertella Species

| Parameter | Optimal Condition/Strategy | Rationale |

|---|---|---|

| Producing Organism | Lambertella sp. 1346, L. corni-maris | Known producers of this compound and related compounds. core.ac.ukresearchgate.net |

| Cultivation Method | Submerged liquid fermentation (batch or fed-batch). excaliburh2020.eu | Effective for industrial-scale production of microbial biomass and metabolites. excaliburh2020.eu |

| Temperature | 20°C (for L. corni-maris). wikipedia.org | Optimal for fungal growth. wikipedia.org |

| pH | Acidic (Optimal at 4.4 for L. corni-maris). wikipedia.org | Stimulates the biosynthesis of lambertellols, mimicking natural host interactions. researchgate.net |

| Medium | Glucose and peptone as C/N sources; Potato Dextrose Agar (B569324) (PDA) or Potato-Sucrose (PS) broth for general culture. core.ac.ukresearchgate.netwikipedia.org | Provides necessary nutrients for fungal growth and metabolite synthesis. wikipedia.org |

Data sourced from: core.ac.ukresearchgate.netwikipedia.orgexcaliburh2020.eu

Advanced Isolation Methodologies for Labile Natural Products

The isolation of natural products, especially those that are unstable or "labile," presents a significant challenge. researchgate.net this compound and its congeners, such as Lambertellol C, are known to be labile. researchgate.net Conventional isolation methods can lead to the degradation of these compounds, making it difficult to obtain and characterize them. researchgate.net

Modern analytical and chromatographic techniques are essential for the successful isolation of such molecules. researchgate.netnih.gov The process typically begins with the extraction of the fermentation broth, followed by purification steps. High-performance liquid chromatography (HPLC) is a cornerstone technique, often coupled with detectors like photodiode arrays (LC-PDA) or mass spectrometry (LC-MS) to identify and track the compounds of interest throughout the fractionation process. researchgate.net

For particularly labile compounds, specific strategies are employed. For example, the isolation of Lambertellol C from the fermentation broth of Lambertella sp. 1346 was guided by monitoring diagnostic isotope patterns in the mass spectrum of a sample that had been fed isotopically labeled precursors. researchgate.net This approach allows for the detection and targeted isolation of the compound even if it is present in a complex mixture and is prone to degradation. researchgate.net Such follow-up isolation requires careful handling to obtain larger quantities for structural elucidation and further study. nih.gov

Structural Elucidation and Stereochemical Characterization

Chiral Resolution Methodologies for Optically Active Forms

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org While asymmetric synthesis aims to produce a single enantiomer directly, chiral resolution is often necessary when a racemic mixture is obtained. symeres.comtcichemicals.com

Common methods for chiral resolution include:

Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like crystallization. chiralpedia.com The resolving agent is then removed to yield the pure enantiomers.

Chiral Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation as they pass through the chromatography column. symeres.comchiralpedia.com

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one of the enantiomers in a racemic mixture, allowing for their separation.

In the context of Lambertellol A, if it were isolated as a racemic mixture, these chiral resolution techniques could be employed to obtain the pure, optically active forms for further study and biological testing.

Role of X-ray Crystallographic Analysis for Structural Confirmation

X-ray crystallography is considered the gold standard for determining the three-dimensional structure of a crystalline compound. wikipedia.orgnih.gov This technique involves diffracting a beam of X-rays off a single crystal of the substance. libretexts.org The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. nih.gov

For this compound, obtaining a suitable crystal and performing X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including its relative and absolute stereochemistry. researchgate.netnii.ac.jp The data from X-ray crystallography serves as the definitive proof of the structural assignments made through spectroscopic methods.

Biosynthesis of Lambertellol a

Environmental and Biotic Regulation of Biosynthesis

Kairomone-like Effects in Host-Fungus Interactions

Lambertellol A plays a crucial role in the complex chemical communication between the mycoparasitic fungus Lambertella corni-maris and its host, the phytopathogenic fungus Monilinia fructigena. researchgate.net This interaction is mediated by a kairomone-like effect, where a chemical signal emitted by one species benefits a receiving species. researchgate.netjst.go.jp

The host fungus, M. fructigena, alters its local environment by making it more acidic. researchgate.nettandfonline.comnih.gov This change in pH acts as a kairomone, a chemical cue that is detected by the parasitic fungus L. corni-maris. jst.go.jpnih.gov In response to this acidic signal, L. corni-maris is stimulated to produce and secrete the antibiotics this compound and its isomer, lambertellol B. tandfonline.comnih.gov

Interestingly, under these acidic conditions, this compound and B are relatively stable, allowing them to diffuse into the area inhabited by the host fungus. nih.gov These compounds are considered labile, diffusible precursors to the more potent antifungal agent, lambertellin (B1674342). nih.govacs.org As they move into the host's territory, they gradually transform into lambertellin, which then inhibits the growth of M. fructigena. nih.govacs.org This sophisticated mechanism, termed the "'Lambertellin system'," allows the parasite to deploy its chemical weapon precisely when the host is near, without causing self-inhibition. nih.gov In the absence of the host, the environment remains neutral, causing the rapid conversion of lambertellols to the self-toxic lambertellin, which the parasite must then degrade for its own protection. nih.gov

The production of these compounds by L. corni-maris is significantly lower in neutral or non-acidified media, highlighting the specific nature of this kairomone-triggered response. researchgate.netnih.gov

Table 2: Influence of Host-Induced Acidic Conditions on this compound Production by L. corni-maris

| Condition | Observation | Implication | Source(s) |

|---|---|---|---|

| Culture with host (M. fructigena) | Environment becomes acidic. | Acidic conditions act as a kairomone. | tandfonline.comjst.go.jpnih.gov |

| Acidic Conditions (e.g., pH 3) | Substantial production of this compound, Lambertellol B, and Lambertellin. | The parasite is stimulated to produce the antibiotic system. | researchgate.netwikipedia.org |

| Neutral Conditions (e.g., pH 6.3) | Production of lambertellols is hardly detected. | The biosynthetic pathway is not significantly activated without the host's chemical signal. | researchgate.net |

Chemical Synthesis and Analog Development

Total Synthesis of Lambertellol A and Related Spirolactones

The total synthesis of this compound and its related spirolactone-containing natural products has been a subject of considerable research. These efforts have led to the development of elegant and efficient strategies to construct the complex tricyclic core and control the stereochemistry of the molecule.

Intramolecular Aldol-Type Cyclizations

A key transformation in the synthesis of this compound is the intramolecular aldol-type cyclization. nih.govacs.org This reaction is instrumental in forming the bicyclic ring system of the molecule. The synthesis often involves the preparation of a dicarbonyl precursor which, under basic or acidic conditions, undergoes an intramolecular reaction to form a cyclic β-hydroxy carbonyl compound. nih.govacs.orgorganicchemistrytutor.combeilstein-journals.org Specifically, the synthesis of Lambertellols A and B has been achieved using intramolecular aldol-type cyclizations of specific aldehyde precursors as a pivotal step. nih.govacs.org This strategic cyclization establishes the core bicyclo[2.2.2]octane system found in many natural products. arkat-usa.org The efficiency of this cyclization is often dependent on the reaction conditions and the specific substitution pattern of the precursor molecule. beilstein-journals.org

Stereoselective Construction of Quaternary Spirocenters

A significant hurdle in the synthesis of this compound is the creation of the quaternary spirocenter at the C3 position. researchgate.net This stereocenter, where the butenolide ring is attached to the hydronaphthalene core, is crucial for the molecule's three-dimensional structure. The construction of such sterically congested centers with high stereoselectivity remains a formidable challenge in organic synthesis. researchgate.netnih.gov Various methodologies have been explored to address this, including strategies that build the spirocyclic system in a controlled manner. One successful approach involves a cascade reaction that sequentially forms three rings and the quaternary spirocenter in a single pot, demonstrating high atom economy. researchgate.net

Synthesis of Diastereomers and Enantiomers

The synthesis of this compound has also provided access to its various stereoisomers, including diastereomers and enantiomers. nih.govacs.org Since enantiomers possess identical physical properties, their separation from a racemic mixture, a process known as resolution, can be challenging. libretexts.org A common strategy involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomers. libretexts.orgardena.com Diastereomers, having different physical properties, can then be separated by techniques like crystallization. libretexts.orgardena.com Following separation, the chiral resolving agent is removed to yield the individual, optically active enantiomers. libretexts.org This approach has been successfully applied to the synthesis of this compound, allowing for the preparation of all its diastereomers and enabling the investigation of their distinct biological activities. nih.govacs.org

Synthesis of Deoxy-Lambertellol Analogues

To explore the structure-activity relationship and potentially improve the stability of this compound, researchers have synthesized deoxy-Lambertellol analogues. An efficient method for creating these analogues involves a highly chemo- and diastereoselective intermolecular Diels-Alder cycloaddition. researchgate.netrsc.org This reaction occurs between trans-1,2-disiloxybenzocyclobutenes and 2-methylprotoanemonine. researchgate.netrsc.org This approach has also been extended to include δ-substituted γ-alkylidenebutenolides to generate novel analogues of these tricyclic spirolactones that would be difficult to synthesize through other routes. researchgate.netrsc.org

Derivatization Strategies for Structural Modification

Derivatization, the chemical modification of a compound, is a key strategy for exploring the structure-activity relationships of this compound. mdpi.comspectroscopyonline.comnumberanalytics.com By altering the chemical structure, it is possible to enhance properties such as stability, selectivity, and instrumental response during analysis. mdpi.comspectroscopyonline.comnumberanalytics.com These modifications can range from simple functional group interconversions to more complex structural alterations.

Diels-Alder Cycloaddition Approaches to Lambertellol Cores

The Diels-Alder reaction has proven to be a powerful tool for the construction of the core structure of this compound and its analogues. researchgate.netrsc.org This [4+2] cycloaddition reaction allows for the rapid and efficient assembly of the tricyclic spirolactone framework. researchgate.netrsc.org Specifically, the reaction between o-quinonedimethides and alkylidene-5H-furan-2-ones provides a direct route to the lambertellol core. rsc.org This methodology is valued for its high chemo- and diastereoselectivity, enabling the synthesis of complex polycyclic structures with a high degree of control. researchgate.net

Regiospecific Synthesis of Naphthoquinone Derivatives (e.g., Lambertellin)

The synthesis of pyranonaphthoquinones, a class of compounds to which lambertellin (B1674342) belongs, presents significant synthetic challenges, particularly concerning the control of regioselectivity. A notable strategy for the regiospecific synthesis of lambertellin involves the thermal rearrangement of quinone-embedded epoxycyclopentenones. acs.orgacs.org This method provides a novel pathway to construct the pyranonaphthoquinone core structure with high specificity.

The process begins with the assembly of epoxyquinones, which can be readily prepared in a single step from corresponding quinols through a modified Dowd-Beckwith oxidation. acs.orgnih.gov These epoxyquinone intermediates are then subjected to flash vacuum pyrolysis (FVP). acs.orgnih.gov The high temperature and low-pressure conditions of FVP induce a thermal rearrangement. acs.org

Table 1: Key Stages in the Regiospecific Synthesis of Lambertellin via Thermal Rearrangement

| Stage | Description | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Epoxidation | Formation of an epoxyquinone from a quinol precursor. | Simplified Dowd-Beckwith oxidation conditions. acs.orgnih.gov | Epoxyquinone (e.g., compound 24) acs.org |

| 2. Thermal Rearrangement | Rearrangement of the epoxyquinone to form a pyranonaphthoquinone. | Flash Vacuum Pyrolysis (FVP) at ~450 °C and 0.01 Torr. acs.orgnih.gov | Vinyl ketene (B1206846) intermediate acs.org |

| 3. Cyclization | Intramolecular cyclization of the vinyl ketene intermediate. | Occurs spontaneously following rearrangement. acs.org | Pyranonaphthoquinone (Lambertellin) acs.orgacs.org |

Methodologies for Generating Stable Analogues

This compound and its congener Lambertellol B are known to be chemically labile. acs.org It has been suggested that these compounds may act as prodrugs, converting to the more stable naphthoquinone, lambertellin, which is thought to be the true active species responsible for the mycoparasitic activity of Lambertella species. acs.org To investigate this hypothesis and to better understand the structure-activity relationships, the synthesis of stable analogues of lambertellols was undertaken. acs.org

The core synthetic strategy for producing lambertellols and their stable analogues revolves around key chemical transformations, including intramolecular aldol-type cyclizations and site-specific oxidations. acs.org The synthesis of the core structure of this compound and B was achieved through the cyclization of carefully constructed aldehyde precursors. acs.orgresearchgate.net

To generate stable analogues, modifications were made to the core structure. The synthesis provided not only Lambertellols A and B but also all diastereomers of 1-hydroxylambertellols. acs.orgresearchgate.net Chiral resolution of these diastereomers allowed for the isolation of optically active forms, which were crucial for biological evaluation. acs.org These synthetic efforts enabled researchers to compare the biological activity of the labile lambertellols with the stable end-product, lambertellin, providing evidence that the parasite may excrete the lambertellols as readily diffusible forms that are then transformed into the active inhibitor, lambertellin. acs.org This represents a form of a "drug delivery system" acquired through evolution. acs.org

Table 2: Synthetic Approaches and Rationale for Stable this compound Analogues

| Methodology | Description | Purpose/Rationale | Resulting Compounds |

|---|---|---|---|

| Intramolecular Aldol-Type Cyclization | Cyclization of aldehyde precursors (e.g., compounds 12 and 14) to form the core lambertellol skeleton. acs.orgresearchgate.net | To construct the fundamental ring system of lambertellols. | 1-Hydroxylambertellols acs.org |

| Site-Specific Oxidation | Oxidation of the 1-hydroxylambertellol intermediates. acs.org | To yield the final lambertellol structures. | This compound and Lambertellol B acs.org |

| Diastereomer Synthesis & Chiral Resolution | Generation and separation of all possible stereoisomers of the hydroxylated intermediates. acs.orgresearchgate.net | To investigate the stereospecificity of biological activity and identify the most active forms. | Optically active forms of 1-hydroxylambertellols acs.org |

| Conversion to Lambertellin | The labile lambertellols are readily converted to the more stable aromatic naphthoquinone. acs.org | To test the hypothesis that lambertellin is the ultimate active compound in mycoparasitism. | Lambertellin acs.org |

Biological Activities and Mechanistic Investigations Non Clinical

Antifungal Activities Against Phytopathogenic Fungi

Lambertellol A has demonstrated notable antifungal properties against various fungi that cause diseases in plants. nih.govresearchgate.net Its activity is particularly pronounced in its ability to disrupt the early stages of fungal development.

Research has shown that this compound, along with its diastereomer Lambertellol B, effectively inhibits the growth of spores of the phytopathogen Cochliobolus miyabeanus. researchgate.net Furthermore, biological assays conducted against Monilinia fructicola, the fungus responsible for brown rot, revealed that this compound and B markedly inhibit the germination of its hyphae. researchgate.net Interestingly, the compound does not cause immediate death of the spores; instead, it induces the formation of microconidia under these inhibitory conditions. researchgate.net

While the inhibitory action of this compound on fungal growth is established, specific studies detailing its direct effects on fungal ultrastructure are not extensively documented in the available literature. However, research on other synthetic fungicides containing the butenolide scaffold—a core structural feature of this compound—provides insight into potential mechanisms. nih.gov Transmission electron microscopy (TEM) studies on these related compounds have shown that they can induce significant changes within fungal hyphal cells. nih.gov Observed effects include the swelling and disorganization of mitochondria, with mitochondrial cristae folds disappearing or rupturing. nih.gov Additionally, vacuoles were no longer evenly distributed within the cytoplasm. nih.gov Scanning electron microscopy (SEM) of hyphae treated with these butenolide-based fungicides revealed morphological deformities such as irregular branching and bulges. nih.gov These findings suggest that compounds in the butenolide class may exert their antifungal effects by damaging key organelles like mitochondria and vacuoles, although specific confirmation for this compound requires further direct investigation. nih.gov

Inhibition of Hyphal Germination (e.g., Monilinia fructicola, Cochliobolus miyabeanus)

Mycoparasitic Role and Inter-species Chemical Interactions

This compound plays a crucial role in mycoparasitism, a phenomenon where one fungus parasitizes another. This is exemplified in the interaction between Lambertella corni-maris and Monilinia fructigena. researchgate.net

The mechanism of this mycoparasitism is explained by the "Lambertellin system". researchgate.net In this system, the parasitic fungus, L. corni-maris, secretes the relatively non-toxic and easily diffusible compounds this compound and Lambertellol B, irrespective of the presence of the host fungus. researchgate.net These lambertellols function as precursors. researchgate.net They are chemically labile and gradually transform or decompose into lambertellin (B1674342), which is the actual toxic agent responsible for inhibiting the host. researchgate.net This precursor-product relationship allows the parasite to deploy a stable, diffusible compound that converts into a potent toxin at the site of interaction. researchgate.netresearchgate.net

The Lambertellin system is a key factor in the fungal replacement of the host, Monilinia fructigena, by the parasite, Lambertella corni-maris, on substrates like apple fruits. researchgate.net This process occurs without direct competitive inhibition during simultaneous growth on agar (B569324) media. researchgate.net A fascinating aspect of this interaction is the role of the host fungus in triggering the production of the antifungal precursors. Investigations have revealed that M. fructigena acidifies its environment, and these acidic conditions act as a kairomone, stimulating L. corni-maris to produce substantial amounts of Lambertellols A and B. researchgate.net In contrast, at neutral pH (6.3), these compounds are scarcely detected. researchgate.net This chemical dialogue ensures that the parasite ramps up its chemical warfare precisely when the host is present and has modified the local environment. researchgate.net

The "Lambertellin System" as a Precursor-Product Relationship

Exploration of Other Biological Activities in in vitro Models

The spirocyclic butenolide scaffold found in this compound is present in many natural products known for a wide array of biological activities, including anti-inflammatory, antioxidant, antibacterial, and antitumor effects. nih.govresearchgate.net While exploration of this compound for these activities is not extensive, studies on its direct derivative, lambertellin, have revealed significant biological potential.

In in vitro models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, lambertellin demonstrated promising anti-inflammatory activity. It was found to inhibit the production of nitric oxide (NO) with a half-maximal inhibitory concentration (IC₅₀) of 3.19 µM. Furthermore, it significantly inhibited the expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and decreased the expression of pro-inflammatory cytokines IL-6 and IL-1β. This anti-inflammatory effect is exerted by modulating the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor κB (NF-κB) signaling pathways. In addition, other studies have noted that compounds with structures related to lambertellols have exhibited nonselective cytotoxic activities against several human cancer cell lines, suggesting a potential, though not yet directly studied, avenue for research into this compound. researchgate.net

Cytotoxic Activities against Non-Human or General Cell Lines

Research on the cytotoxic effects of this compound on non-human or general cell lines, such as Vero (monkey kidney epithelial cells) or CHO (Chinese Hamster Ovary) cells, is not available in the reviewed scientific literature. As such, there are no reported findings or data tables detailing the impact of this compound on these types of cell lines.

Induction of Microconidia Formation

This compound has been observed to influence the developmental processes of the fungus Monilinia fructicola. researchgate.net In biological assays, while this compound did not cause immediate death of the fungal spores even at high concentrations, it significantly inhibited the germination of hyphae. researchgate.netbiorxiv.org A notable effect of this inhibition of normal germination was the induction of microconidia formation. researchgate.netbiorxiv.org This suggests that this compound interferes with the typical developmental pathway of the fungus, shunting it towards an alternative reproductive strategy.

This activity is part of a proposed "Lambertellin system," where this compound and B act as diffusible precursors. nih.gov They are thought to be converted into the more active compound, lambertellin, which then inhibits the host fungus. nih.gov The induction of microconidia by this compound is a key observation in understanding its role in the mycoparasitic interaction between Lambertella species and Monilinia fructicola. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Lambertellol a and Analogues

Correlation of Specific Structural Features with Biological Potency

The biological potency of Lambertellol A and its analogues is intricately linked to their unique chemical architecture. researchgate.net The core structure, featuring a dihydronaphthalen-1(2H)-one fused with a spiro-1-furan-2(5'H)-one, is a key determinant of its activity. researchgate.net Alterations to this scaffold have provided significant insights into the structural requirements for biological efficacy.

Key structural features and their correlation with biological potency include:

The Spirobutenolide Moiety: This feature is widespread in natural products with diverse biological activities, including antifungal and antitumor effects. nih.govresearchgate.net Studies on analogues have shown that modifications to the spirobutenolide ring can significantly impact potency. For instance, the rearrangement of the spiro-lactone ring in Lambertellols A and B to form lambertellin (B1674342) highlights the dynamic nature of this moiety and its importance for activity. researchgate.net

Substituents on the Core Structure: The presence and nature of substituent groups are vital. For example, in related butenolide derivatives, the introduction of specific groups can enhance antifungal activity. nih.gov While detailed SAR data for a wide range of this compound analogues is still emerging, general principles from related compounds suggest that factors like hydrophobicity, electronic effects, and steric bulk of substituents are critical for optimizing potency. core.ac.uk

Research has shown that Lambertellols A and B can interconvert and eventually decompose into lambertellin, suggesting that these precursors may be part of a dynamic system where the ultimate active species could be lambertellin itself. researchgate.net This underscores the importance of the inherent chemical lability and structural features of the parent compounds in exerting their biological effects.

Table 1: Correlation of Structural Features with Biological Activity in Lambertellol Analogues and Related Compounds

| Structural Feature/Modification | Effect on Biological Potency | Reference(s) |

| Spirobutenolide Moiety | Essential for antifungal and antitumor activity. Rearrangement can lead to other active compounds like lambertellin. | nih.govresearchgate.netresearchgate.net |

| Dihydronaphthalenone Core | Critical for the overall molecular architecture and interaction with biological targets. | researchgate.net |

| Substitution on the Aromatic Ring | Modulates electronic properties and steric interactions, influencing potency. | core.ac.uk |

| Interconversion of Lambertellols | The dynamic nature of Lambertellols A and B, leading to lambertellin, suggests a precursor role in the overall biological effect. | researchgate.net |

Identification of Key Pharmacophores and Active Moieties

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govunina.it For this compound and its analogues, the identification of key pharmacophores is central to understanding their mechanism of action and designing new, more effective compounds. mdpi.com

The primary pharmacophoric features of this compound are derived from its distinct chemical structure:

The Spirocyclic Butenolide Scaffold: This is a well-established pharmacophore in a variety of biologically active natural products and synthetic compounds. nih.govresearchgate.net It is associated with a broad range of activities, including antifungal, antibacterial, antitumor, and insecticidal properties. nih.gov The spirocyclic nature of this moiety imparts a specific three-dimensional geometry that is crucial for its biological function. nih.gov

Hydrogen Bonding Features: The presence of carbonyl and hydroxyl groups in the this compound structure provides sites for hydrogen bond donor and acceptor interactions. These interactions are often critical for the specific binding of a ligand to its biological target. nih.gov

Aromatic and Hydrophobic Regions: The dihydronaphthalenone core provides a significant hydrophobic surface, which can engage in van der Waals and hydrophobic interactions with the target protein. nih.gov The aromatic ring itself can also participate in π-π stacking or other aromatic interactions.

Studies on related spirocyclic butenolides have highlighted the importance of these features. For instance, in other butenolide derivatives, the ability to form hydrogen bonds and the presence of a hydrophobic moiety were identified as key determinants of antifungal activity. nih.gov The combination of these features in a specific spatial arrangement constitutes the pharmacophore of this compound.

Table 2: Key Pharmacophoric Features of this compound

| Pharmacophoric Feature | Description | Potential Role in Activity | Reference(s) |

| Spirocyclic Butenolide | A furanone ring attached to another ring system via a shared carbon atom. | Confers a specific 3D structure essential for binding to the biological target. | nih.govresearchgate.netnih.gov |

| Hydrogen Bond Acceptors | Carbonyl groups within the butenolide and dihydronaphthalenone moieties. | Form hydrogen bonds with amino acid residues in the target's active site. | nih.gov |

| Aromatic Ring | The benzene (B151609) ring of the dihydronaphthalenone core. | Participates in hydrophobic and aromatic interactions (e.g., π-π stacking). | nih.gov |

| Hydrophobic Regions | The overall carbon framework of the molecule. | Contributes to binding affinity through hydrophobic interactions. | nih.gov |

Impact of Stereochemistry and Conformational Features on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of drugs and other bioactive compounds. numberanalytics.comnih.gov The specific 3D shape of a molecule determines how it fits into the binding site of a biological target, much like a key fits into a lock. nih.gov For this compound, its complex polycyclic and spirocyclic structure results in a distinct and rigid conformation that is likely crucial for its biological function. researchgate.netresearchgate.net

The key aspects of stereochemistry and conformation for this compound include:

Chiral Centers: this compound possesses multiple chiral centers, which means it can exist as different stereoisomers. The absolute configuration of these centers is critical, as different enantiomers or diastereomers of a chiral drug can have vastly different biological activities. nih.govuobaghdad.edu.iq One stereoisomer may be highly active, while another may be less active or even inactive. libretexts.org

Spirocyclic Junction: The spiro atom, where the two rings are joined, is a quaternary stereocenter. This feature imparts significant conformational rigidity to the molecule, restricting its flexibility and locking it into a specific shape. researchgate.netnih.gov This pre-organization of the molecule's conformation can be advantageous for binding to a target, as less conformational entropy is lost upon binding.

Conformational Rigidity and Flexibility: While the core structure of this compound is relatively rigid, some degree of conformational flexibility may still be important for its activity. nih.govchemrxiv.org The ability of a molecule to adopt a specific conformation to fit a binding site is a key aspect of the conformation-activity relationship. wikipedia.org The interconversion between this compound and B, which differ in the stereochemistry at the spiro center, highlights the potential for dynamic conformational changes to influence activity. researchgate.net

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship - QSAR)

Computational methods are powerful tools in modern drug discovery, enabling researchers to analyze and predict the biological activity of compounds based on their chemical structure. sailife.com For this compound and its analogues, computational approaches like Quantitative Structure-Activity Relationship (QSAR) can provide valuable insights into their SAR. mdpi.com

QSAR modeling attempts to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.org This is typically expressed as an equation:

Activity = f(molecular descriptors)

Where 'f' is a mathematical function and 'molecular descriptors' are numerical values that describe various physicochemical properties of the molecules.

Key computational approaches applicable to the SAR analysis of this compound include:

QSAR Studies: By synthesizing and testing a series of this compound analogues, a QSAR model could be developed. nih.govnih.gov This model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. mdpi.com The descriptors used in such a model could include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Pharmacophore Modeling: As discussed in section 7.2, computational methods can be used to generate 3D pharmacophore models from a set of active molecules. nih.govmdpi.com These models can then be used to screen large databases of virtual compounds to identify new potential hits with different chemical scaffolds but the same essential pharmacophoric features. unina.it

Molecular Docking: If the biological target of this compound is known, molecular docking simulations can be used to predict how it binds to the target's active site. This can provide a structural basis for understanding the observed SAR and can help to explain why certain structural modifications lead to changes in activity. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods. cresset-group.com They generate 3D contour maps that show where changes in steric, electrostatic, and other fields around the aligned molecules are predicted to increase or decrease biological activity. This provides a visually intuitive guide for designing new analogues.

While specific QSAR studies on this compound are not extensively reported in the provided search results, the application of these computational tools to the butenolide class of compounds has been successful in rationalizing their antifungal activities and guiding the design of new derivatives. nih.gov Such approaches hold significant promise for the future development of this compound-based therapeutic agents. nih.govnih.gov

Advanced Analytical and Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of Lambertellol A and determining its concentration in various samples. sepscience.comuhplcs.com The principle of HPLC involves separating components from a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a solvent stream). technologynetworks.com

For purity assessment, HPLC is invaluable. The presence of a single, sharp, and symmetrical peak at a specific retention time under defined chromatographic conditions is a primary indicator of a pure compound. However, relying solely on retention time can be misleading, as impurities may co-elute with the target analyte. sepscience.com To enhance confidence in peak purity, photodiode array (PDA) detectors are commonly employed. A PDA detector scans across a range of UV-Vis wavelengths, allowing for the comparison of spectra across the peak. sepscience.com Significant spectral variations across a single chromatographic peak suggest the presence of one or more co-eluting impurities. sepscience.com

Quantitative analysis of this compound by HPLC relies on the principle that the peak area or height is proportional to the concentration of the compound in the sample. researchgate.net To achieve accurate quantification, a calibration curve is typically constructed by analyzing a series of standard solutions of known this compound concentrations. researchgate.net The response (peak area) of the unknown sample is then compared to this calibration curve to determine its concentration. researchgate.net The choice of column, mobile phase composition, and detector wavelength are critical parameters that must be optimized for robust and accurate quantification. uhplcs.com For instance, reversed-phase HPLC, often using C18 columns, is a common approach for analyzing organic molecules like this compound.

Table 1: Key HPLC Parameters for Analysis

| Parameter | Description | Relevance to this compound Analysis |

| Stationary Phase (Column) | The material inside the column that interacts with the sample components. Common types include C18 (octadecylsilane) for reversed-phase chromatography. | The choice of a suitable column, such as a C18 column, is crucial for achieving good separation of this compound from other compounds in a mixture. |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. The composition can be constant (isocratic) or varied over time (gradient). | The mobile phase composition, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to control the retention time and resolution of the this compound peak. nih.gov |

| Detector | The device that measures the components as they elute from the column. UV-Vis and PDA detectors are common. | A UV-Vis detector set at the wavelength of maximum absorbance for this compound provides high sensitivity for quantification. A PDA detector offers the added advantage of assessing peak purity. sepscience.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Optimizing the flow rate ensures efficient separation and well-defined peak shapes. |

| Injection Volume | The amount of sample introduced into the HPLC system. | Precise and consistent injection volumes are essential for quantitative accuracy. technologynetworks.com |

Advanced Spectroscopic Analysis in Complex Mixtures

When this compound is present in a complex matrix, such as a crude extract from a fermentation broth or a biological sample, its direct analysis is often hindered by the presence of numerous other compounds. nih.gov Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for identifying and characterizing this compound within these mixtures. nih.govnih.gov

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. solubilityofthings.com For mixture analysis, 1D ¹H NMR is the most common experiment, offering a rapid overview of the components. nih.gov However, severe signal overlap is a frequent issue in complex mixtures, making unambiguous assignment difficult. researchgate.net

To overcome this, various advanced NMR methods are employed:

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide correlations between different nuclei, helping to piece together the structure of this compound even when its signals overlap with those of other compounds.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different molecules based on their diffusion coefficients, which are related to their size and shape. apm.ac.cn In a DOSY spectrum, all signals corresponding to this compound will align horizontally, effectively separating them from the signals of larger or smaller molecules in the mixture. apm.ac.cn

Quantitative NMR (qNMR): qNMR can be used to determine the concentration of multiple compounds in a mixture without the need for identical chemical standards for each component. researchgate.net This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to it, allowing for a standard-free quantification approach. researchgate.net

Other spectroscopic techniques like Infrared (IR) spectroscopy can provide information about the functional groups present, but its utility in complex mixtures can be limited by overlapping absorption bands. solubilityofthings.com

Chromatographic-Spectroscopic Coupling Techniques (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a highly sensitive and selective technique that has become indispensable for the analysis of compounds like this compound in complex samples. technologynetworks.comwikipedia.org This hyphenated technique leverages the separation power of HPLC with the mass analysis capabilities of MS. wikipedia.org

In an LC-MS system, the sample is first injected into the HPLC, where the components are separated. technologynetworks.com The eluent from the HPLC column is then directed into the mass spectrometer. wikipedia.org The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). solubilityofthings.com This provides two key pieces of information for each separated component: its retention time from the LC and its mass spectrum from the MS.

The primary advantages of LC-MS for this compound analysis include:

High Sensitivity: LC-MS can detect and quantify compounds at very low concentrations, often in the parts-per-million (ppm) range or lower. measurlabs.com

High Selectivity: The mass spectrometer can be set to monitor for the specific m/z of this compound, filtering out the noise from other co-eluting compounds. This is known as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in tandem MS (MS/MS) for even greater specificity.

Structural Information: The mass spectrum provides the molecular weight of the compound. Furthermore, by inducing fragmentation of the molecular ion (in MS/MS), a characteristic fragmentation pattern is obtained, which can serve as a "fingerprint" for structural confirmation. technologynetworks.com

LC-MS is particularly powerful for identifying known compounds in complex mixtures and for the tentative identification of unknown related substances or metabolites. wikipedia.org The combination of retention time and mass spectral data provides a high degree of confidence in the identification. wikipedia.orgresearchgate.net

Method Validation for Reproducibility and Reliability in this compound Research

For any analytical method used in the study of this compound to be considered scientifically sound, it must be validated. particle.dk Method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose. particle.dkgmpinsiders.com It ensures that the results generated are accurate, precise, and reliable, which is fundamental for the reproducibility of research. scribbr.comwellcomeopenresearch.orgacmedsci.ac.uk

Reproducibility refers to the ability of an independent researcher to achieve the same results by following the same methodology, which enhances the reliability of the findings. scribbr.commit.edu A thoroughly validated analytical method is a prerequisite for ensuring this reproducibility. wellcomeopenresearch.org

The key parameters assessed during method validation, as often guided by organizations like the International Council for Harmonisation (ICH), include: elementlabsolutions.comeuropa.eu

Table 2: Key Parameters of Analytical Method Validation

| Parameter | Definition | Importance in this compound Analysis |

| Specificity | The ability to unequivocally assess the analyte in the presence of other components like impurities or matrix components. elementlabsolutions.comeuropa.eu | Ensures that the analytical signal is solely from this compound and not from any other compound, preventing false positive results. elementlabsolutions.com |

| Accuracy | The closeness of the test results to the true value. europa.eu | Demonstrates that the method can accurately quantify the amount of this compound in a sample. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is typically expressed at three levels: repeatability, intermediate precision, and reproducibility. europa.eu | Indicates the random error of the method and its consistency over short and long periods, and between different analysts or laboratories. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. elementlabsolutions.com | Establishes the concentration range over which the method is accurate and precise for quantifying this compound. |

| Range | The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. elementlabsolutions.com | Defines the working limits of the analytical method. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu | Determines the sensitivity of the method for detecting trace amounts of this compound. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu | Defines the lower limit for reliable quantification of this compound. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu | Provides an indication of the method's reliability during normal usage and its transferability between different laboratories. |

Ecological Significance and Environmental Impact

Role of Lambertellol A in Fungal-Fungal Chemical Communication

Chemical signaling is a fundamental aspect of microbial life, allowing fungi to interact with each other and their environment. This compound plays a central role in a sophisticated chemical communication and warfare system, particularly in the interaction between the mycoparasitic fungus Lambertella corni-maris and its host, Monilinia fructigena, the causative agent of brown rot in apples. wikipedia.orgcabidigitallibrary.org

This interaction is defined by a mechanism termed the 'Lambertellin system'. nih.gov In this system, L. corni-maris secretes the relatively non-toxic compounds this compound and its isomer, Lambertellol B, into the environment. nih.govresearchgate.net These compounds act as diffusible precursors to a more potent antifungal agent. The production of these precursors occurs regardless of the host's presence but is significantly stimulated under acidic conditions. wikipedia.orgresearchgate.net

Crucially, the host fungus, M. fructigena, acidifies its immediate surroundings as it grows. wikipedia.orgresearchgate.net This change in pH creates an environment that stabilizes this compound and B, allowing them to diffuse from the parasite towards the host. nih.gov As they reach the host's territory, the lambertellols gradually decompose into the highly active and toxic compound, lambertellin (B1674342). nih.govresearchgate.net Lambertellin effectively inhibits the hyphal germination and growth of M. fructigena, allowing L. corni-maris to replace it, a process observed both on agar (B569324) media and on apple fruits. wikipedia.orgnih.gov This intricate system prevents the parasite from being harmed by its own toxic metabolite while ensuring its targeted delivery to the competitor fungus.

Table 1: Key Components of the Lambertellin Fungal Communication System

| Component | Role in the System | Key Characteristics |

|---|---|---|

| Lambertella corni-maris | The Parasite | Produces and secretes this compound and B. nih.gov |

| Monilinia fructigena | The Host | Creates an acidic microenvironment. wikipedia.orgresearchgate.net |

| This compound/B | Precursor Molecules | Diffusible, relatively non-toxic, stable in acidic conditions. nih.govresearchgate.net |

| Lambertellin | Active Toxin | Inhibits the growth of the host fungus. wikipedia.orgnih.gov |

| Acidic pH | Environmental Trigger | Stabilizes precursors and facilitates their diffusion. nih.govresearchgate.net |

Ecological Niche and Distribution of Lambertella Species in Natural Ecosystems

The genus Lambertella encompasses a group of fungi that occupy diverse ecological niches, primarily functioning as saprotrophs that break down dead organic material. core.ac.uk However, some species are also known to be necrotrophic or biotrophic parasites of plants and other fungi. core.ac.uk They are characterized by the formation of a substratal stroma, a dense structural tissue that forms on or in the substrate. core.ac.uk

Lambertella species are found in a variety of habitats worldwide. They predominantly occur on the leaves and fruits of deciduous plants but are also found on twigs, herbaceous stems, and decaying wood. core.ac.ukontosight.ai The distribution is global, with species identified in Europe, North America, and Asia. wikipedia.orgontosight.aitandfonline.com For instance, surveys in northern Thailand have identified several new species on forest and plantation substrates. tandfonline.com

The type species, Lambertella corni-maris, was first discovered on cherry fruits in Austria and is now known to be distributed across western Europe, Japan, and the Pacific Northwest of the United States. wikipedia.org Its ecological niche is closely tied to deciduous fruit-growing regions. wikipedia.org While most commonly found on apples in the wild, it has been isolated from a range of hosts. wikipedia.orgkahaku.go.jp In Korea, it was even isolated as an endophytic fungus from the leaves of the Korean fir, indicating a broader habitat range than just deciduous fruits. kjmycology.or.kr The fungus displays optimal growth in acidic conditions (pH 4.4) and at a temperature of 20°C. wikipedia.org

Table 2: Documented Habitats and Distribution of Lambertella Species

| Species | Geographic Location(s) | Host(s) / Substrate(s) | Ecological Role |

|---|---|---|---|

| L. corni-maris | Europe, Japan, USA (Pacific NW), Korea wikipedia.orgkjmycology.or.kr | Apple, cherry, pear, plum, Carya ovata, Torreya nucifera, Abies koreana (endophyte) wikipedia.orgkahaku.go.jpkjmycology.or.kr | Mycoparasite, Plant Pathogen, Endophyte wikipedia.orgkjmycology.or.kr |

| L. tetrica | North America, Europe ontosight.ai | Decaying wood, organic matter ontosight.ai | Decomposer ontosight.ai |

| L. aurantiaca | Thailand tandfonline.com | Unspecified (Forests/Plantations) | Saprobe tandfonline.com |

| L. himalayensis | Thailand tandfonline.com | Unspecified (Forests/Plantations) | Saprobe tandfonline.com |

| Various Species | Japan core.ac.uk | Leaves, fruits, roots, twigs, other fungi core.ac.uk | Saprotroph, Parasite core.ac.uk |

Potential for Bio-control Applications in Agricultural Settings (excluding product development)

The antagonistic interaction between L. corni-maris and M. fructigena, mediated by this compound, underscores its potential for use in biocontrol strategies. wikipedia.orgresearchgate.net Biological control is an approach that uses natural predators, parasites, or their metabolites to manage pest and pathogen populations, offering an alternative to synthetic chemical pesticides. landcareresearch.co.nzresearchgate.net

The primary basis for this compound's biocontrol potential is its role as a targeted delivery system for a potent antifungal agent. Monilinia fructigena is a significant agricultural pathogen, causing brown rot, a destructive postharvest disease in apples, pears, and other pome fruits. wikipedia.orgcabidigitallibrary.orgplantwiseplusknowledgebank.org The ability of L. corni-maris to effectively replace M. fructigena on fruit demonstrates a natural and effective control mechanism. wikipedia.org The production of lambertellols, which are major antifungal substances, is central to this replacement. researchgate.net

The mechanism is particularly noteworthy for its efficiency and specificity. The producing fungus, L. corni-maris, secretes a stable, non-toxic precursor that is only activated into its toxic form under conditions created by the target pathogen. nih.govresearchgate.net This represents a highly evolved strategy to minimize self-toxicity and maximize impact on the competitor. This natural system could, in principle, be harnessed to protect crops from brown rot. The application of microorganisms that produce such compounds is a recognized strategy in biological pest control. mdpi.com

Environmental Fate and Degradation Pathways of this compound

Furanone and butenolide compounds are known to be susceptible to several degradation pathways in the environment. nih.govepa.gov Hydrolysis is expected to be a significant process, as the lactone ring structure in furanones can be broken down in water. nih.govnih.gov Some data suggest that furanones may be less stable in alkaline environments. epa.gov Furthermore, compounds in this class contain chemical structures (chromophores) that can absorb sunlight, making them potentially susceptible to direct photodegradation in surface waters and on soil surfaces. nih.govnih.gov

The mobility of 2(5H)-furanone in soil is predicted to be very high, suggesting it would not bind strongly to soil particles and could potentially leach. nih.gov However, its potential for bioconcentration in aquatic organisms is estimated to be low. nih.gov Perhaps most importantly, biodegradation is likely a primary route of breakdown. Studies on other butenolides used as antifouling agents have shown rapid biodegradation in seawater, with a half-life as short as 0.5 days, primarily driven by microbial activity. researchgate.net This suggests that, should this compound enter soil or aquatic systems, it would likely be degraded by naturally occurring microorganisms. researchgate.netepa.gov

Future Directions in Lambertellol a Research

Elucidation of Unidentified Biosynthetic Enzymes and Pathways

The biosynthesis of Lambertellol A is understood to originate from a polyketide pathway, but the specific enzymatic machinery responsible for its intricate assembly remains largely uncharacterized. researchgate.net Isotope labeling studies have provided foundational insights, yet the identities and mechanisms of the key enzymes, such as the polyketide synthase (PKS), cyclases, and tailoring enzymes that construct the characteristic spirolactone core, are still unknown. Future research must focus on genome mining of Lambertella species to identify the biosynthetic gene cluster responsible for this compound production. nih.gov Once identified, heterologous expression of the gene cluster in a suitable host organism, like Aspergillus oryzae, could confirm its role and allow for the characterization of individual enzymes. pku.edu.cn Such studies are critical not only for understanding how nature constructs this complex molecule but also for enabling pathway engineering and the biocatalytic production of novel analogues. biorxiv.orgnih.gov Unraveling this biosynthetic puzzle represents a significant frontier in natural product research. nih.govplos.org

Development of Novel Stereoselective Synthetic Routes to Complex Spirolactones

The synthesis of spirolactones like this compound presents a formidable challenge to organic chemists due to the sterically congested spirocyclic core. scispace.com While total syntheses have been achieved, future efforts will be directed towards developing more efficient and highly stereoselective routes. researchgate.net A promising avenue lies in the advancement of organocatalytic asymmetric cascade reactions, which can construct complex chiral spirolactone skeletons in a single step under mild, environmentally friendly conditions. oaepublish.com Further exploration of transition-metal-catalyzed reactions, such as Diels-Alder cycloadditions and intramolecular cyclizations, could also provide new and rapid access to the Lambertellol core and its derivatives. researchgate.netepfl.ch The development of robust and versatile synthetic protocols is essential for producing sufficient quantities of this compound for in-depth biological studies and for creating structural analogues with potentially enhanced properties. researchgate.netrsc.orgrsc.orgnih.gov These advanced synthetic strategies will be crucial for unlocking the full therapeutic and agrochemical potential of this class of compounds. frontiersin.orgresearchgate.net

In-depth Mechanistic Studies of Biological Activities at a Molecular and Cellular Level

This compound is known for its antifungal properties, particularly in the context of mycoparasitism where Lambertella species outcompete other fungi. core.ac.ukresearchgate.net However, a detailed understanding of its mechanism of action at the molecular and cellular level is still lacking. Intriguing evidence suggests that the chemically labile this compound and its congener Lambertellol B may act as diffusible precursors, converting to the more stable compound Lambertellin (B1674342), which is potentially the true active agent. researchgate.netresearchgate.net Future research should aim to definitively identify the molecular target(s) of these compounds. Mechanistic studies on the related compound Lambertellin have shown it can modulate inflammatory responses by affecting key signaling pathways like MAPK and NF-κB in macrophage cells. aphrc.orgnih.govresearchgate.net It is crucial to investigate whether this compound or its derivatives operate through similar or distinct pathways in fungal cells. Elucidating these mechanisms will be vital for any future development of this compound-based compounds as therapeutic or agricultural agents.

Exploration of Chemo-enzymatic Synthesis for this compound and Analogues

Chemo-enzymatic synthesis, which combines the strengths of chemical synthesis with the high selectivity of biocatalysis, offers a powerful strategy for producing complex natural products and their analogues. nih.govnih.gov This approach has not yet been extensively applied to this compound but holds immense potential for future research. A forward-thinking strategy would involve the chemical synthesis of advanced, unnatural intermediates that could then be fed to the biosynthetic enzymes of the this compound pathway. pku.edu.cn Alternatively, key enzymes from the pathway, once identified and characterized, could be used in vitro to perform specific, challenging transformations on chemically synthesized precursors. researcher.lifegoogle.comsemanticscholar.org Such methods could enable the efficient and stereoselective creation of a library of this compound analogues, which would be invaluable for structure-activity relationship (SAR) studies. mdpi.comnih.gov The development of a robust chemo-enzymatic platform would represent a significant leap forward in harnessing the synthetic potential of the Lambertellol scaffold. rsc.org

Advanced Computational Modeling for Structure-Based Design and Predictive Biology

Computational chemistry is an increasingly indispensable tool in modern drug discovery and natural product research. fiveable.menih.gov For this compound, advanced computational modeling presents a significant opportunity to accelerate the design and discovery of novel analogues with improved properties. mdpi.com Techniques like molecular docking could be used to predict how this compound and its derivatives bind to potential protein targets, providing insights into their mechanism of action. diva-portal.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the synthesis of more potent compounds. mdpi.com Furthermore, molecular dynamics simulations can offer a deeper understanding of the conformational dynamics of the spirolactone ring system and its interactions within a biological environment. schrodinger.com These in silico approaches, when used in concert with synthetic chemistry and biological testing, can streamline the optimization process, saving time and resources in the development of new antifungal or anti-inflammatory agents based on the this compound framework.

Investigation of Broader Ecological Roles and Applications in Natural Microbial Systems

The known role of this compound is in the chemical warfare between competing fungi, a phenomenon known as mycoparasitism. core.ac.uk The producing fungus, Lambertella corni-maris, secretes this compound in response to acidic conditions created by its host, Monilinia fructigena, suggesting it functions as a kairomone—a chemical signal that benefits the receiver. researchgate.netresearchgate.netresearchgate.net A deeper investigation into the ecology of Lambertella species could uncover additional roles for this compound and related metabolites. core.ac.ukresearchgate.net For instance, these compounds may mediate interactions with a broader range of microorganisms, including bacteria and other fungi, within their natural habitat. jorae.cnnih.gov Understanding these intricate microbial interactions is crucial. mdpi.comnih.gov Such knowledge could lead to novel applications, such as the use of Lambertella strains or their metabolites as biocontrol agents in agriculture to protect crops from pathogenic fungi. researchgate.net Furthermore, some Lambertella species have shown potential in mycoremediation for decontaminating polluted environments, an application that warrants further exploration. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.